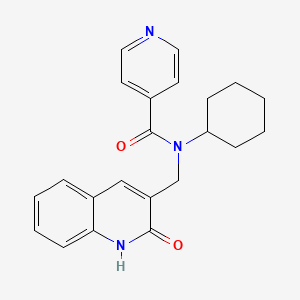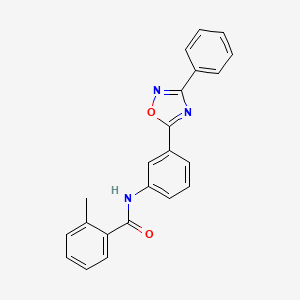
2-methyl-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in recent years due to its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood. However, studies have suggested that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. It also inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results as an anticancer agent. However, it also has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-methyl-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One of the significant areas of research is the optimization of its anticancer activity by modifying its chemical structure. Another area of research is the investigation of its potential applications in other scientific fields, such as materials science and environmental science.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its applications.
Synthesemethoden
The synthesis of 2-methyl-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be achieved through various methods. One of the commonly used methods involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline with 2-bromoacetophenone in the presence of a base. The reaction yields this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the significant applications is in the field of medicinal chemistry, where it has shown promising results as an anticancer agent. It has demonstrated potent cytotoxic activity against various cancer cell lines, including breast, prostate, and lung cancer cells.
Eigenschaften
IUPAC Name |
2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-8-5-6-13-19(15)21(26)23-18-12-7-11-17(14-18)22-24-20(25-27-22)16-9-3-2-4-10-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGSLUANRCBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




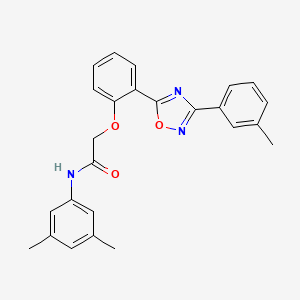
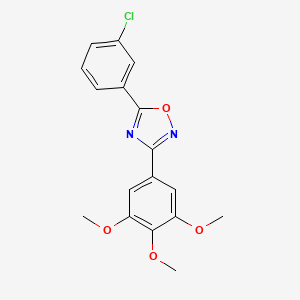




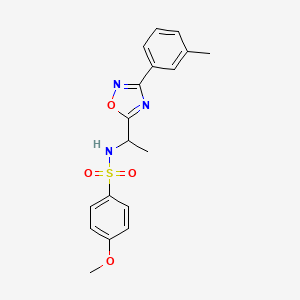
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzoyl)piperidine-4-carboxamide](/img/structure/B7701386.png)


